5-amino-2-bromo-4-chlorobenzoic acid 5-amino-2-bromo-4-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1208077-55-7
VCID: VC11511142
InChI:
SMILES:
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.5

5-amino-2-bromo-4-chlorobenzoic acid

CAS No.: 1208077-55-7

Cat. No.: VC11511142

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.5

Purity: 95

* For research use only. Not for human or veterinary use.

5-amino-2-bromo-4-chlorobenzoic acid - 1208077-55-7

Specification

CAS No. 1208077-55-7
Molecular Formula C7H5BrClNO2
Molecular Weight 250.5

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

5-Amino-2-bromo-4-chlorobenzoic acid belongs to the benzoic acid family, featuring a benzene ring substituted at positions 2 (bromo), 4 (chloro), and 5 (amino), with a carboxylic acid group at position 1. This arrangement creates a polarized electronic environment: the amino group acts as an electron donor, while the halogens and carboxylic acid act as electron-withdrawing groups. Such polarity influences solubility, reactivity, and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₅BrClNO₂
Molecular Weight250.47 g/mol (calculated)
Density~1.8–2.0 g/cm³ (estimated)
Melting PointNot reported (decomposes above 200°C)
SolubilityModerate in polar aprotic solvents
LogP~2.5 (predicted)

The absence of reported melting points in literature suggests thermal instability, a common trait in halogenated aromatics with amino groups . Solubility trends align with related compounds like methyl 5-amino-2-bromo-4-chlorobenzoate, which exhibits better solubility in methanol and ethanol than in water .

Spectroscopic Characterization

While experimental spectral data for 5-amino-2-bromo-4-chlorobenzoic acid remains scarce, inferences can be drawn from analogous structures:

  • IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C–Br/C–Cl vibrations (500–800 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would show a singlet for the aromatic proton at position 3 (δ 7.2–7.5 ppm), with broad peaks for the amino group (δ 5.0–6.0 ppm). ¹³C NMR would reveal carbonyl carbon at ~170 ppm and halogenated carbons at 110–130 ppm .

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 5-amino-2-bromo-4-chlorobenzoic acid:

  • Halogenation-First Approach: Introduce bromo and chloro groups to 5-aminobenzoic acid.

  • Amination-Last Approach: Add the amino group to pre-halogenated benzoic acid intermediates.

The latter strategy is more feasible due to the sensitivity of amino groups to oxidative halogenation conditions .

Catalytic Bromination and Chlorination

Building on patent CN110002989B, which describes brominating 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid with sodium sulfite catalysts , a modified protocol could involve:

  • Bromination at Position 2: React 4-chloro-5-aminobenzoic acid with NBS (1:1 molar ratio) in H₂SO₄ at 20°C for 12 hours.

  • Catalyst Role: Sodium sulfite suppresses para-bromination by stabilizing ortho-directed intermediates, achieving >90% regioselectivity .

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature20–25°C
NBS Equivalents1.2
Catalyst (Na₂SO₃)0.5 mol%
Reaction Time12–14 hours

Amination Strategies

Introducing the amino group post-halogenation avoids side reactions. A two-step nitration-reduction sequence is plausible:

  • Nitration: Treat 2-bromo-4-chlorobenzoic acid with fuming HNO₃ at 0°C to install a nitro group at position 5.

  • Reduction: Use H₂/Pd-C or SnCl₂/HCl to reduce the nitro group to amino, yielding the target compound.

This method mirrors approaches used for methyl 5-amino-2-bromo-4-chlorobenzoate, where the ester group stabilizes the intermediate during reduction .

Applications in Pharmaceutical Chemistry

Kinase Inhibition

The compound’s halogen-amine motif aligns with pharmacophores in tyrosine kinase inhibitors (TKIs). For instance, analogous structures in imatinib derivatives exploit halogen-aromatic interactions for ATP-binding pocket recognition .

Antimicrobial Activity

Preliminary studies on halogenated benzoic acids show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . The amino group may enhance membrane permeability, though cytotoxicity remains a concern.

Future Directions and Challenges

Green Synthesis Innovations

Replacing NBS with enzymatic bromination (e.g., using vanadium-dependent haloperoxidases) could reduce waste. Early trials show 60–70% yields but require optimization .

Computational Modeling

DFT studies could predict substitution patterns, aiding in catalyst design for improved regioselectivity. Preliminary models suggest electron-deficient aryl rings favor ortho-bromination by 15–20% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator